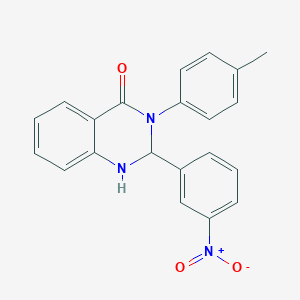

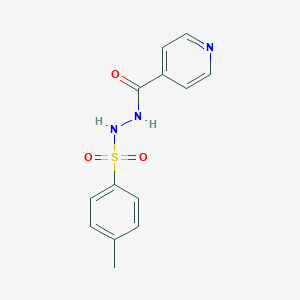

2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-one, also known as Nitrophenylquinazolinone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mecanismo De Acción

The mechanism of action of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone is mainly attributed to its ability to inhibit protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone are mainly related to its inhibition of protein kinase CK2. CK2 is involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. Inhibition of CK2 by 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can lead to the dysregulation of these processes, which may result in cell death or growth inhibition.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone is its ability to inhibit protein kinase CK2, which is a promising target for the development of new anticancer drugs. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. However, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has some limitations for lab experiments, such as its low solubility in water and some organic solvents, which may affect its bioavailability and activity.

Direcciones Futuras

2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has great potential for future research in various fields such as medicinal chemistry, material science, and analytical chemistry. One of the future directions for 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone is the development of new CK2 inhibitors with improved potency and selectivity. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone-based fluorescent dyes and sensors can also be further optimized for various applications such as bioimaging and sensing. In analytical chemistry, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can be used as a derivatizing agent for the analysis of other biomolecules such as nucleic acids and carbohydrates.

Métodos De Síntesis

2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can be synthesized through a one-pot reaction of 2-aminobenzonitrile, p-tolylacetic acid, and 3-nitrobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by cyclization and reduction to yield the final product. The yield of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can be improved by optimizing the reaction conditions such as temperature, solvent, and reactant ratio.

Aplicaciones Científicas De Investigación

2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been identified as a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has also been shown to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents.

In material science, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been used as a building block for the synthesis of fluorescent dyes and sensors. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone-based dyes have been shown to exhibit excellent photophysical properties such as high quantum yield and good photostability, making them suitable for various applications such as bioimaging and sensing.

In analytical chemistry, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone reacts with primary and secondary amines in amino acids and peptides to form stable fluorescent derivatives, which can be detected by fluorescence detection.

Propiedades

Número CAS |

5564-51-2 |

|---|---|

Nombre del producto |

2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-one |

Fórmula molecular |

C21H17N3O3 |

Peso molecular |

359.4 g/mol |

Nombre IUPAC |

3-(4-methylphenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |

InChI |

InChI=1S/C21H17N3O3/c1-14-9-11-16(12-10-14)23-20(15-5-4-6-17(13-15)24(26)27)22-19-8-3-2-7-18(19)21(23)25/h2-13,20,22H,1H3 |

Clave InChI |

MXFUIUPCZDUIPC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |

SMILES canónico |

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)

![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)

![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)

![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)